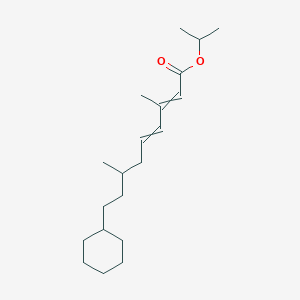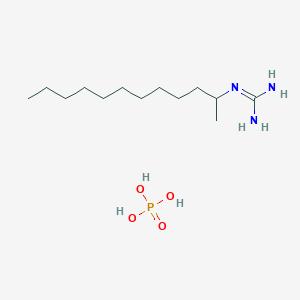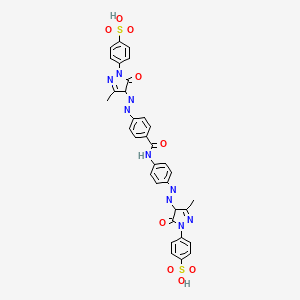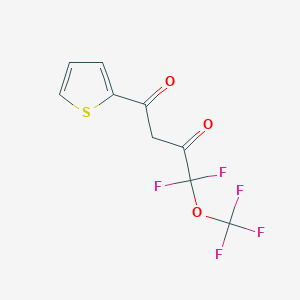
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is a synthetic organic compound that belongs to the class of diketones This compound is characterized by the presence of two fluorine atoms, a thienyl group, and a trifluoromethoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the thienyl intermediate: The thienyl group is introduced through a reaction between thiophene and a suitable halogenating agent.
Introduction of the difluoro and trifluoromethoxy groups: These groups are added through nucleophilic substitution reactions using appropriate fluorinating agents and trifluoromethoxy precursors.
Formation of the diketone structure: The final step involves the formation of the diketone structure through a condensation reaction between the intermediate compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Large-scale production may also incorporate continuous flow reactors to improve efficiency.
化学反应分析
Types of Reactions
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone to corresponding alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- involves interactions with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor binding: It may bind to specific receptors, modulating cellular signaling pathways.
Reactive intermediates: The compound may form reactive intermediates that interact with cellular components.
相似化合物的比较
Similar Compounds
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(methoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(ethoxy)-
- 1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoroethoxy)-
Uniqueness
1,3-Butanedione, 4,4-difluoro-1-(2-thienyl)-4-(trifluoromethoxy)- is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical properties, such as increased lipophilicity and stability. This makes it a valuable compound for specific applications where these properties are desired.
属性
CAS 编号 |
56286-63-6 |
|---|---|
分子式 |
C9H5F5O3S |
分子量 |
288.19 g/mol |
IUPAC 名称 |
4,4-difluoro-1-thiophen-2-yl-4-(trifluoromethoxy)butane-1,3-dione |
InChI |
InChI=1S/C9H5F5O3S/c10-8(11,17-9(12,13)14)7(16)4-5(15)6-2-1-3-18-6/h1-3H,4H2 |
InChI 键 |
WSIUBSKTFJRRGF-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C(=O)CC(=O)C(OC(F)(F)F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


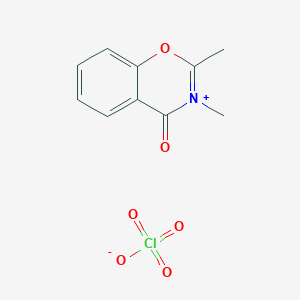
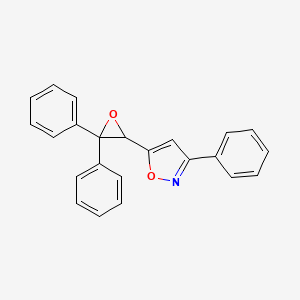
![2-[2-(3-Chlorophenyl)hydrazinylidene]-2-cyanoacetamide](/img/structure/B14627165.png)
![Bicyclo[3.1.0]hexane, 1-methyl-6-(1-methylethylidene)-](/img/structure/B14627166.png)
![7-Chloro-2-(trifluoromethyl)-1H-imidazo[4,5-b]pyridin-1-ol](/img/structure/B14627171.png)
![Benzene, [(1-methyl-1-phenylethyl)seleno]-](/img/structure/B14627193.png)
![2-Nitro-4-[(pyridin-2-yl)oxy]aniline](/img/structure/B14627199.png)
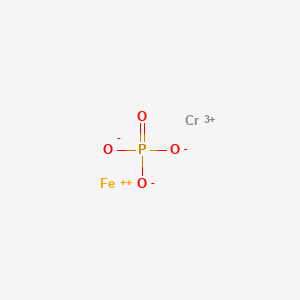
![Methanesulfonamide, 1-[(2,4,5-trichlorophenyl)sulfonyl]-](/img/structure/B14627217.png)
